GNE-781 - 1936422-33-1

GNE-781

Catalog Number: EVT-269368
CAS Number: 1936422-33-1
Molecular Formula: C27H33F2N7O2
Molecular Weight: 525.6048
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide, also known as GNE-781, is a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A-binding protein (p300). [, ] These proteins play a crucial role in regulating gene expression by modulating chromatin structure and interacting with transcription factors. [] GNE-781 has been primarily investigated as a potential therapeutic agent for oncology, particularly in cancers driven by c-Myc oncogenic activity. [, ]

GNE-272

Compound Description: GNE-272 is an early small-molecule inhibitor developed to target the bromodomain of CBP. It showed moderate potency and selectivity over BRD4(1) [].Relevance: GNE-272 served as a starting point for the development of GNE-781. Through structure-based design modifications, GNE-781 achieved significantly improved potency and selectivity compared to GNE-272 [].

OTX015

Compound Description: OTX015 is a selective BET bromodomain inhibitor [].Relevance: OTX015 was used in combination with the selective CBP/p300 bromodomain inhibitor GNE-781 to demonstrate synergistic effects on NUT midline carcinoma (NMC) cells. This combination led to enhanced MYC depletion and growth inhibition compared to single-agent treatment, suggesting a potential therapeutic benefit of targeting both BET and CBP/p300 bromodomains in NMC [].

NEO2734

Compound Description: NEO2734 is a novel, dual-selective small-molecule inhibitor targeting both p300/CBP and BET bromodomains []. Relevance: NEO2734 was developed based on the synergistic effects observed with combined BET and p300/CBP bromodomain inhibition. It demonstrated potent anti-tumor activity in NMC models, surpassing the efficacy of OTX015 (BET inhibitor) and standard chemotherapy []. This highlights the potential of dual-selective inhibitors like NEO2734, inspired by the combination of GNE-781 with BET inhibitors, in treating NMC.

Synthesis Analysis

The synthesis of GNE-781 involves multiple steps, employing techniques such as high-throughput screening and iterative chemical optimization. The initial discovery phase utilized fragment-based screening methods to identify potential lead compounds. Subsequent optimization focused on enhancing potency and selectivity through structural modifications.

Key synthetic methods include:

  • Direct Aza-Michael Addition: This method facilitates the formation of azole derivatives, which are integral components of GNE-781's structure. The reaction typically involves the addition of azoles to α,β-unsaturated malonates under controlled conditions to yield the desired products efficiently .
  • Iterative Optimization: Following initial synthesis, compounds undergo iterative rounds of modification to refine their pharmacological properties, including solubility, stability, and binding affinity to the target bromodomain .
Molecular Structure Analysis

GNE-781's molecular structure is characterized by its unique scaffold that enables high-affinity binding to the bromodomain of CBP/p300. The compound features a core structure that allows for effective interaction with the acetyl-lysine binding site typical of bromodomains.

Structural Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol
  • 3D Structure: Detailed structural analysis can be performed using X-ray crystallography or NMR spectroscopy to visualize its binding conformation within the bromodomain .
Chemical Reactions Analysis

GNE-781 primarily functions through competitive inhibition of the CBP/p300 bromodomain by mimicking acetylated lysine residues. Upon binding, it disrupts the interaction between CBP/p300 and its acetylated substrates, thereby inhibiting downstream transcriptional activation.

Key Reactions

  • Inhibition Reaction: The binding of GNE-781 to the bromodomain prevents substrate recognition:
    CBP p300+GNE 781Inhibited Complex\text{CBP p300}+\text{GNE 781}\rightleftharpoons \text{Inhibited Complex}

This reaction is crucial for understanding how GNE-781 can modulate gene expression profiles associated with various cancers.

Mechanism of Action

The mechanism by which GNE-781 exerts its effects involves:

  1. Competitive Binding: GNE-781 competes with acetylated lysines for binding to the bromodomain, effectively blocking access to the substrate.
  2. Disruption of Protein Interactions: By inhibiting CBP/p300 activity, GNE-781 alters the transcriptional landscape within cells, leading to reduced expression of genes that promote tumor growth and survival.
  3. Impact on Cellular Pathways: The inhibition can influence several signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent in cancer treatment .
Physical and Chemical Properties Analysis

GNE-781 possesses several notable physical and chemical properties that contribute to its efficacy as a drug candidate:

  • Solubility: The compound demonstrates favorable solubility in aqueous solutions, enhancing its bioavailability.
  • Stability: It exhibits stability under physiological conditions, which is crucial for maintaining therapeutic levels in vivo.
  • Binding Affinity: GNE-781 has subnanomolar binding affinity for CBP/p300, indicative of its strong interaction with the target protein .
Applications

GNE-781 is primarily explored for its potential applications in cancer therapy due to its ability to inhibit key transcriptional regulators involved in oncogenesis. Specific applications include:

  • Cancer Treatment: Targeting CBP/p300 may provide a novel approach to treat various cancers where these proteins are overexpressed or mutated.
  • Research Tool: As a selective inhibitor, GNE-781 serves as a valuable tool for dissecting the roles of CBP/p300 in cellular processes and understanding their contributions to disease mechanisms .

Properties

CAS Number

1936422-33-1

Product Name

GNE-781

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide

Molecular Formula

C27H33F2N7O2

Molecular Weight

525.6048

InChI

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37)

InChI Key

CQCWHSDMJBAGDC-UHFFFAOYSA-N

SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C

Solubility

Soluble in DMSO

Synonyms

GNE-781; GNE 781; GNE781.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.